
5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with ethyl, methyl, and thiophene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiophene-3-carbaldehyde in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
相似化合物的比较
Similar Compounds
- 5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one
- 5-Ethyl-6-methyl-2-(furan-3-yl)pyrimidin-4(3H)-one
- 5-Ethyl-6-methyl-2-(pyridin-3-yl)pyrimidin-4(3H)-one
Uniqueness
5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one is unique due to the specific positioning of the thiophene group, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrimidine ring further distinguishes it from similar compounds, potentially leading to different physical and chemical properties.
属性
分子式 |
C11H12N2OS |
|---|---|
分子量 |
220.29 g/mol |
IUPAC 名称 |
5-ethyl-4-methyl-2-thiophen-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H12N2OS/c1-3-9-7(2)12-10(13-11(9)14)8-4-5-15-6-8/h4-6H,3H2,1-2H3,(H,12,13,14) |
InChI 键 |
JDUXHOAZXYIEPI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(NC1=O)C2=CSC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13328696.png)
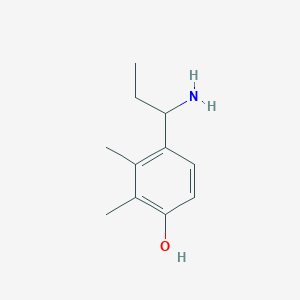
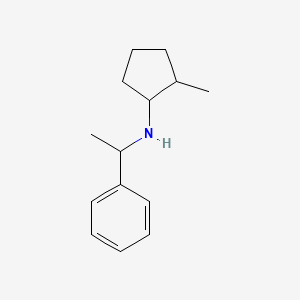
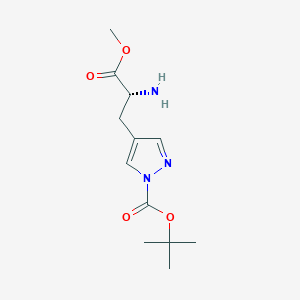

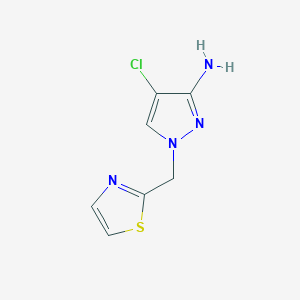
![{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
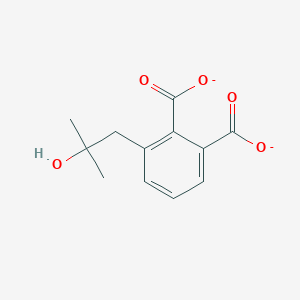
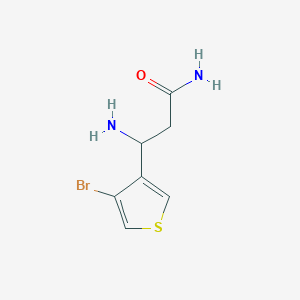
![1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine](/img/structure/B13328742.png)
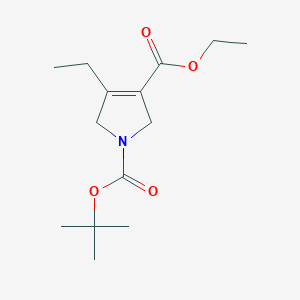
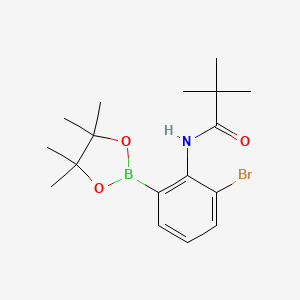
![3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13328762.png)
![tert-Butyl (R)-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B13328770.png)
